3-(6-Methoxypyridin-2-yl)propanoic acid;hydrochloride
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Overview
Description
Scientific Research Applications
Osteoporosis Treatment
A potent and selective antagonist of the alpha(v)beta(3) receptor, identified as 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, has shown efficacy in in vivo models of bone turnover. This compound, due to its excellent in vitro profile and significant unbound fraction in human plasma, was selected for clinical development to prevent and treat osteoporosis (Hutchinson et al., 2003).
Hydrate Formation in Pharmaceuticals
Research on compound A, which includes the structure of 3-(6-Methoxypyridin-2-yl)propanoic acid; hydrochloride, explored its existence in multiple crystalline forms. This study is crucial for understanding the stability of pharmaceutical compounds under varying conditions of hydration, which can lead to tablet cracking at higher humidities, affecting drug delivery and efficacy (Zhao et al., 2009).
Antimicrobial Activity
Derivatives of 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid, related structurally to 3-(6-Methoxypyridin-2-yl)propanoic acid, have shown bacteriostatic and tuberculostatic activities. These compounds, through their synthesis and structural modifications, provide insights into developing new antimicrobial agents (Miszke et al., 2008).
Anti-Cancer Agents
The chemical synthesis and biological evaluation of compounds related to 3-(6-Methoxypyridin-2-yl)propanoic acid; hydrochloride have been explored for potential anticancer applications. These studies contribute to the ongoing search for more effective and selective anticancer drugs, highlighting the compound's versatility in drug development (Temple et al., 1983).
Quantum Mechanical and Spectroscopic Study
A detailed experimental and theoretical study on the electronic and vibrational characteristics of (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid showcases the compound's physical properties. This research aids in understanding the molecular structure and behavior, which is critical for the development of pharmaceuticals (Sakthivel et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3-(6-methoxypyridin-2-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-8-4-2-3-7(10-8)5-6-9(11)12;/h2-4H,5-6H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOKULWXGRBXTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methoxypyridin-2-yl)propanoic acid;hydrochloride |
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